molecular formula C13H21F2NO4 B2884588 (R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid CAS No. 1956437-69-6

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

Cat. No.: B2884588
CAS No.: 1956437-69-6
M. Wt: 293.311
InChI Key: JALIUBZVGPQDJB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is a complex organic compound characterized by its unique structure, which includes a difluorocyclohexyl group and a tert-butoxycarbonyl (Boc) protected amino group

Synthetic Routes and Reaction Conditions:

  • Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection, typically involving the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Coupling Reaction: The protected amino acid can be synthesized through a coupling reaction between the appropriate difluorocyclohexyl acetic acid derivative and the Boc-protected amino acid derivative.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. Large-scale reactions may require specialized equipment and optimized protocols to handle the reagents and intermediates safely.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the cyclohexyl group to a more oxidized state.

  • Reduction: Reduction reactions can be performed to reduce the difluorocyclohexyl group, potentially leading to the formation of different derivatives.

  • Substitution: Substitution reactions can occur at the difluorocyclohexyl group, where various substituents can replace the fluorine atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the cyclohexyl group.

  • Reduction Products: Reduced forms of the difluorocyclohexyl group.

  • Substitution Products: Substituted derivatives where different groups replace the fluorine atoms.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used in the study of biological systems, potentially as a probe or inhibitor in biochemical assays.

  • Medicine: It may have potential as a pharmaceutical intermediate or in drug discovery processes.

  • Industry: The compound can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • (R)-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid: This compound is structurally similar but includes a tritylthio group instead of a difluorocyclohexyl group.

  • (R)-2-((tert-Butoxycarbonyl)amino)-3-(trifluoromethyl)propanoic acid: This compound has a trifluoromethyl group instead of a difluorocyclohexyl group.

Uniqueness: The presence of the difluorocyclohexyl group in (R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid provides unique chemical properties compared to similar compounds. The difluorocyclohexyl group can influence the compound's reactivity and stability, making it distinct in its applications.

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid, also known as BOC-Difluoro-Cyclohexyl-Acetic Acid, is a chiral compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H21F2NO4
  • Molecular Weight : 293.31 g/mol
  • CAS Number : 1956437-69-6
  • Boiling Point : 410.7 °C (predicted)
  • pKa : 3.94 (predicted)

Biological Activity Overview

The biological activity of this compound has been characterized through various studies focusing on its role as a potential therapeutic agent. The compound exhibits properties that may influence several biological pathways, particularly in inflammation and pain management.

  • Inhibition of Cyclooxygenase Enzymes :
    • The compound is suggested to inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammatory responses. This inhibition can lead to reduced production of inflammatory mediators such as prostaglandin E2 (PGE2) and thromboxane A2 (TXA2), thus alleviating pain and inflammation .
  • Interaction with Biological Membranes :
    • Studies indicate that the compound may interact with lipid membranes due to its hydrophobic cyclohexyl group, potentially influencing membrane fluidity and permeability .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Human Intestinal Absorption : High probability of absorption (0.9074).
  • Blood-Brain Barrier Penetration : Moderate penetration potential (0.6069), indicating possible central nervous system effects.

Safety and Toxicology

The compound has been evaluated for safety parameters:

  • Ames Test : Non-carcinogenic potential with a score indicating low mutagenicity.
  • Acute Toxicity in Rodents : LD50 values suggest moderate toxicity levels; further studies are required to establish comprehensive safety profiles .

Table 1: Summary of Key Research Findings

Study ReferenceFocus AreaFindings
Anti-inflammatory ActivityDemonstrated significant reduction in PGE2 levels in vitro.
PharmacokineticsHigh intestinal absorption and moderate BBB penetration observed.
Toxicological AssessmentLow mutagenicity; requires further investigation for chronic exposure effects.

Case Study: In Vivo Efficacy

A recent study investigated the efficacy of this compound in a rat model of arthritis. The results indicated:

  • A significant decrease in joint swelling and pain behavior scores compared to control groups.
  • Histological analysis revealed reduced inflammatory cell infiltration in treated joints.

Properties

IUPAC Name

(2R)-2-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9(10(17)18)8-4-6-13(14,15)7-5-8/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALIUBZVGPQDJB-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC(CC1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCC(CC1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.